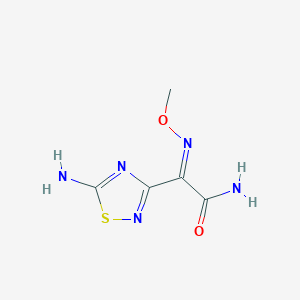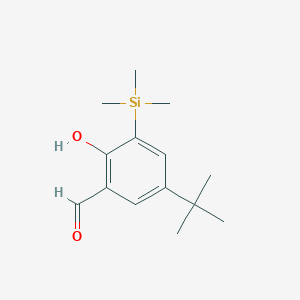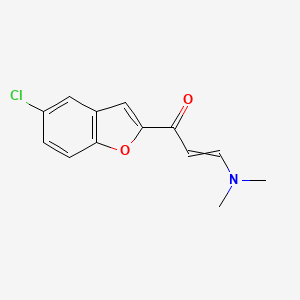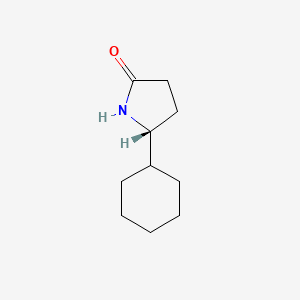![molecular formula C12H17NO3 B15052401 [Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethyl group, a 3-methoxy-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(3-methoxy-benzyl)-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzyl chloride and ethyl glycinate.
Nucleophilic Substitution: The 3-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with ethyl glycinate in the presence of a base like sodium hydroxide. This reaction forms the intermediate compound, ethyl-(3-methoxy-benzyl)-amino acetate.
Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a drug precursor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [Ethyl-(3-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [Methyl-(3-methoxy-benzyl)-amino]-acetic acid
- [Propyl-(3-methoxy-benzyl)-amino]-acetic acid
- [Ethyl-(4-methoxy-benzyl)-amino]-acetic acid
Uniqueness
[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid is unique due to the specific positioning of the methoxy group on the benzyl ring and the ethyl group on the amino-acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[ethyl-[(3-methoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO3/c1-3-13(9-12(14)15)8-10-5-4-6-11(7-10)16-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
UYNHNGZQQCSDBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)OC)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)



amine](/img/structure/B15052365.png)
![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)

![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)

![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)

